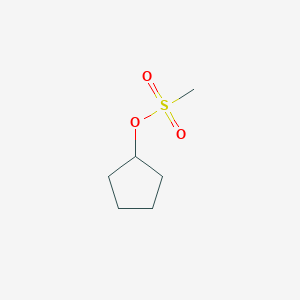Cyclopentanol, 1-methanesulfonate
CAS No.: 16156-57-3
Cat. No.: VC8245641
Molecular Formula: C6H12O3S
Molecular Weight: 164.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16156-57-3 |
|---|---|
| Molecular Formula | C6H12O3S |
| Molecular Weight | 164.22 g/mol |
| IUPAC Name | cyclopentyl methanesulfonate |
| Standard InChI | InChI=1S/C6H12O3S/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3 |
| Standard InChI Key | KAQVFEITQMBSEF-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)OC1CCCC1 |
| Canonical SMILES | CS(=O)(=O)OC1CCCC1 |
Introduction
Synthesis and Reaction Mechanisms
Primary Synthesis Route
The most common method involves the mesylation of cyclopentanol using methanesulfonyl chloride () in the presence of a base (e.g., pyridine) :
Conditions:
-
Temperature: Ambient (20–25°C).
-
Solvent: Dichloromethane or tetrahydrofuran.
Alternative Methods
-
Ionic liquid-mediated synthesis: Shirini et al. demonstrated the use of 1,3-disulfonic acid imidazolium hydrogen sulfate as a catalyst for esterification, achieving 98% yield at 20°C .
-
Green chemistry approaches: Solvent-free conditions or microwave-assisted reactions reduce energy consumption .
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 182.24 g/mol | |
| Exact Mass | 182.061 g/mol | |
| LogP | 1.506 | |
| PSA (Polar Surface Area) | 82.98 Ų | |
| Storage Conditions | 2–8°C (moisture-sensitive) |
Solubility and Stability
-
Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetone) . Limited solubility in water (estimated <10 mg/L) .
-
Stability: Hydrolyzes in aqueous alkaline conditions to regenerate cyclopentanol and methanesulfonic acid .
Applications in Organic Synthesis
Alkylation Reactions
Cyclopentyl methanesulfonate serves as an electrophilic reagent for introducing the cyclopentyl group into nucleophiles (e.g., amines, thiols). For example:
Advantages: High regioselectivity and mild reaction conditions compared to traditional alkyl halides .
Pharmaceutical Intermediates
-
Cyclopentanone derivatives: Catalytic hydrogenation of cyclopentyl methanesulfonate yields cyclopentanol, a precursor to cyclopentanone, which is used in fragrance and drug synthesis .
-
Anticancer agents: Methanesulfonate esters are studied for their DNA alkylating properties, though cyclopentyl methanesulfonate itself is less explored .
Comparative Analysis with Analogues
| Compound | Boiling Point (°C) | Carcinogenicity | Key Use |
|---|---|---|---|
| Cyclopentyl methanesulfonate | N/A | Not classified | Alkylation reagent |
| Methyl methanesulfonate | 202.5 | Group 2A (IARC) | DNA alkylation studies |
| Ethyl methanesulfonate | 213 | Group 2A (IARC) | Mutagenesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume